![molecular formula C20H22Cl2N2O4S B2856701 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 341964-58-7](/img/structure/B2856701.png)
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including anilino, sulfanyl, acetamide, and methoxyphenyl groups . It is a derivative of aniline, which is a basic building block in organic chemistry and is used in the manufacture of dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate aniline derivative . The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the various functional groups would give the molecule its unique chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups . For example, the aniline group might undergo reactions with electrophiles, while the acetamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of polar functional groups might increase its solubility in water .Scientific Research Applications
Anticancer Properties
This compound has shown notable anticancer effects on various human cancer cells, such as cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS . The activity of all compounds against cancer cells was significant, and the obtained IC 50 values were in the range of 0.89–9.63 µg/mL .
Cell Cycle Inhibition
The compound has been tested for cell cycle inhibition. The results showed that this compound strongly arrested the cell cycle in the subG0 phase .
Induction of Mitochondrial Membrane Depolarization
The compound has been tested for the induction of mitochondrial membrane depolarization. The results showed that this compound depolarized the mitochondrial membrane .
Activation of Caspase-8 and -9
The compound has been tested for the activation of caspase-8 and -9. The results showed that this compound activated caspase-8 and -9 .
Antioxidant Activity
Similar to the anticancer effects, all the obtained compounds were also assessed for their antioxidant activity. The highest antiradical effect was demonstrated for derivative 5, which was able to inhibit DPPH and ABTS radicals .
Pharmaceutical Testing
This compound is available for purchase online for pharmaceutical testing . This suggests that it could be used in a variety of research applications related to drug discovery and development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4S/c1-12(2)28-18-9-17(15(21)8-16(18)22)24-20(26)11-29-10-19(25)23-13-4-6-14(27-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRMOWXCKHUMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide |
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